3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
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Overview
Description
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is a heterocyclic compound that features a thiophene ring, an oxadiazole ring, and a piperidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of the thiophene and oxadiazole rings imparts unique electronic and steric properties, making it a versatile molecule for various chemical reactions and biological activities.
Mechanism of Action
Target of Action
The primary target of the compound “3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine” is the acetylcholine receptor . Acetylcholine receptors are integral membrane proteins that respond to the neurotransmitter acetylcholine, leading to an influx of sodium ions into the cell and subsequent depolarization .
Mode of Action
The compound interacts with the acetylcholine receptor, affecting its function .
Biochemical Pathways
The compound’s interaction with the acetylcholine receptor affects the cholinergic pathway, which plays a crucial role in many physiological functions, including muscle contraction, heart rate, and memory . Disruption of this pathway can lead to a variety of downstream effects, depending on the specific type and location of the acetylcholine receptor involved .
Pharmacokinetics
These properties significantly impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific type and location of the acetylcholine receptor it targets . For example, if the compound targets acetylcholine receptors in the nervous system, it could potentially affect neuronal signaling and lead to changes in cognition or motor function .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s structure and function .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
It is believed that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of amidoximes with carboxylic acids or their derivatives.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated oxadiazole intermediate in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3).
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction, where a ketone or aldehyde intermediate is reacted with an amine in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the ring.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced oxadiazole derivatives
Substitution: Substituted piperidine derivatives
Scientific Research Applications
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine has been explored for various scientific research applications:
Medicinal Chemistry: This compound serves as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: It has been used in studies investigating the interaction of heterocyclic compounds with biological targets such as enzymes and receptors.
Agricultural Chemistry: Derivatives of this compound have shown potential as nematicides and insecticides.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-5-thiophen-2-yl-1,2,4-oxadiazole: Similar in structure but lacks the piperidine ring. It is used as a nematicide.
1-(Thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine: Similar structure with an additional acetyl group on the piperidine ring. It has been studied for its potential pharmacological activities.
Uniqueness
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is unique due to the combination of the thiophene, oxadiazole, and piperidine rings, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for drug development and other applications in material science and agriculture.
Properties
IUPAC Name |
5-piperidin-3-yl-3-thiophen-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-3-8(7-12-5-1)11-13-10(14-15-11)9-4-2-6-16-9/h2,4,6,8,12H,1,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQUKQFTPMPZJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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